molecular formula C15H16N2O2 B2426572 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide CAS No. 1624874-39-0

1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide

Cat. No. B2426572
CAS RN: 1624874-39-0
M. Wt: 256.305
InChI Key: IPGXYCLFWNAYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide” is a chemical compound with the CAS Number: 116041-19-1 . It has a molecular weight of 218.26 . The IUPAC name for this compound is 1-benzyl-5-oxo-3-pyrrolidinecarboxamide .


Molecular Structure Analysis

The SMILES string for this compound is O=C(C1)N(CC2=CC=CC=C2)CC1C(N)=O . The InChI code for this compound is 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) .


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Molecular Structure and Conformation Analysis

Research on similar compounds to 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide indicates a focus on their molecular structure and conformation. For example, a study on a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, analyzed its crystal structure and molecular conformation. This compound, being a potential antineoplastic agent, was studied using X-ray analysis and molecular orbital methods, revealing insights into its structural properties (Banerjee et al., 2002).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for antimicrobial activity. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, suggesting potential applications in combating bacterial infections (Kolisnyk et al., 2015).

CCR5 Antagonism and HIV-1 Inhibition

Another study focused on 5-oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists, key in inhibiting HIV-1. The research developed compounds with improved binding affinity, indicating potential use in HIV-1 treatment strategies (Imamura et al., 2004).

Synthesis for Biological Studies

The synthesis of structurally related compounds for biological studies is a common theme. For instance, the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides was undertaken to facilitate the construction of a compound library for further biological characterization (Grošelj et al., 2015).

Potential as Antiviral Agents

Some studies have highlighted the potential of related compounds as antiviral agents. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide was identified as a potential anti-HIV agent, due to its ability to inhibit the human immunodeficiency virus type 1 (HIV-1) (Tamazyan et al., 2007).

Analgesic Property Optimization

The chemical modification of related compounds, like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, has been explored to enhance their analgesic properties, suggesting a potential application in pain management (Ukrainets et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . The signal word for this compound is "Warning" .

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (^1O_2) and superoxide anion (O_2^˙−) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.

Result of Action

The generation of reactive oxygen species such as ^1o_2 and o_2^˙−, as mentioned earlier , can lead to oxidative stress in cells, which could potentially result in various cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and activity. For instance, the compound’s photosensitizing properties suggest that light exposure could influence its activity .

properties

IUPAC Name

1-benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-8-16-15(19)13-9-14(18)17(11-13)10-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXYCLFWNAYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.